1-Biphenyl-4-yl-2,2-dimethylpropan-1-one
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Overview
Description
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one is a chemical compound characterized by a central ketone group (C=O) attached to a 2,2-dimethylpropane side chain, with a biphenyl group connected at the 1-position of the ketone . This compound is used in organic synthesis and medicinal chemistry as a building block for creating various pharmaceuticals .
Preparation Methods
The synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one typically involves the reaction of biphenyl-4-carboxylic acid with isobutyryl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives .
Scientific Research Applications
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
1-([1,1’-Biphenyl]-4-yl)-2,2-dimethylpropan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
1-(2-Fluoro-biphenyl-4-yl)-2,2-dimethyl-propan-1-one: The presence of a fluorine atom in the biphenyl group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthesis and research .
Properties
CAS No. |
34546-86-6 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-17(2,3)16(18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
SCKBQQSADAPAME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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